An In-depth Technical Guide to the Chemical Properties of (3-Methylpentyl)amine
An In-depth Technical Guide to the Chemical Properties of (3-Methylpentyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a primary aliphatic amine with significant utility as a building block in organic synthesis. Its structural features, including a chiral center at the 3-position and a primary amine functional group, make it a valuable synthon for the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of (3-Methylpentyl)amine, its synthesis and purification, spectroscopic characterization, and key aspects of its reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the use and study of this versatile chemical compound.
Molecular Structure and Identification
(3-Methylpentyl)amine is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless specifically resolved. The presence of the amine group provides a site for hydrogen bonding and protonation, significantly influencing its physical and chemical properties.
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IUPAC Name: 3-methylpentan-1-amine[1]
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Synonyms: (3-Methylpentyl)amine, 1-Amino-3-methylpentane
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Molecular Formula: C₆H₁₅N[2]
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CAS Number: 42245-37-4[2]
Molecular Structure:
Caption: 2D structure of (3-Methylpentyl)amine.
Physicochemical Properties
The physicochemical properties of (3-Methylpentyl)amine are characteristic of a small, branched-chain primary amine. The amine group's ability to engage in hydrogen bonding significantly impacts its boiling point and solubility.
| Property | Value | Source |
| Boiling Point | 119.3 °C at 760 mmHg | [2] |
| Melting Point | -40.7 °C (estimate) | [3] |
| Density | 0.768 g/cm³ | [2] |
| pKa of Conjugate Acid | 10.80 ± 0.25 (Predicted) | [3] |
| Solubility | Soluble in water, ethanol, and dichloromethane. | General amine properties |
Synthesis and Purification
(3-Methylpentyl)amine can be synthesized through several established methods for primary amine synthesis. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements.
Reductive Amination of 3-Methylpentanal
Reductive amination is a versatile and widely used method for the synthesis of amines.[4] This approach involves the reaction of an aldehyde or ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent.
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination
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Imine Formation: To a solution of 3-methylpentanal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 N, 5.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, maintaining the temperature below 20 °C. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, which allows for a one-pot reaction without prior isolation of the imine.[4]
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Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours or until completion, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation.
Reduction of 3-Methylpentanamide
The reduction of amides to amines is a robust method, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol: Amide Reduction
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Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 2.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methylpentanamide (1.0 eq) in THF is added dropwise at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.
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Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure results in a granular precipitate that is easily filtered.
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Purification: The filtrate is dried over a suitable drying agent, and the solvent is removed under reduced pressure. The resulting crude amine is then purified by fractional distillation.
Purification
Fractional distillation is the most common method for purifying (3-Methylpentyl)amine, taking advantage of its relatively low boiling point. For mixtures containing other amines, buffer-assisted extraction can be a useful purification technique.[5]
Experimental Protocol: Purification by Distillation
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Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
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Distillation: The crude (3-Methylpentyl)amine is placed in the distillation flask with a few boiling chips. The apparatus is heated, and the fraction that distills at or near the boiling point of (3-Methylpentyl)amine (119.3 °C at atmospheric pressure) is collected.
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Vacuum Distillation: For heat-sensitive compounds or to lower the boiling point, distillation can be performed under reduced pressure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the amine group (C1) would be deshielded and appear as a triplet around 2.7 ppm. The NH₂ protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. The remaining alkyl protons would appear in the upfield region (0.8-1.6 ppm).
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¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the nitrogen (C1) would be the most deshielded of the sp³ carbons, appearing around 40-50 ppm. The other aliphatic carbons would resonate at higher fields.
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum of (3-Methylpentyl)amine is expected to exhibit the following characteristic absorptions:
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N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6]
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N-H Bending (Scissoring): A medium to strong absorption between 1590 and 1650 cm⁻¹.[6]
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C-N Stretching: A weak to medium absorption in the 1000-1250 cm⁻¹ region.[6]
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C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl chain.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (3-Methylpentyl)amine would likely show the following features:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 101). According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[7]
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Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[7] For (3-Methylpentyl)amine, this would result in the loss of a C₄H₉ radical to give a prominent ion at m/z 30 ([CH₂=NH₂]⁺).
Chemical Reactivity
The chemical reactivity of (3-Methylpentyl)amine is dominated by the nucleophilic and basic nature of the primary amine group.
Basicity and Salt Formation
As a primary aliphatic amine, (3-Methylpentyl)amine is a weak base and readily reacts with acids to form the corresponding ammonium salts. The predicted pKa of its conjugate acid is approximately 10.80, indicating it is a stronger base than ammonia.[3]
R-NH₂ + HCl → R-NH₃⁺Cl⁻
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom makes (3-Methylpentyl)amine a good nucleophile. It can undergo nucleophilic substitution reactions with various electrophiles.
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Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. Over-alkylation is a common issue.
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Acylation: It reacts readily with acyl chlorides and acid anhydrides to form N-substituted amides.
Reactions with Carbonyl Compounds
(3-Methylpentyl)amine reacts with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines, as seen in reductive amination.
Safety and Handling
(3-Methylpentyl)amine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
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Hazards: It is harmful if swallowed and causes serious eye irritation. It may also cause skin irritation.
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(3-Methylpentyl)amine is a fundamental building block in organic synthesis, offering a combination of a reactive primary amine functional group and a chiral alkyl framework. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, intended to support the work of scientists and professionals in the chemical and pharmaceutical industries. Further experimental investigation into its specific spectroscopic data and reaction kinetics would be beneficial for expanding its applications.
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